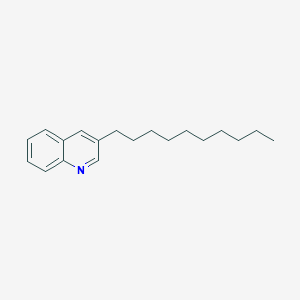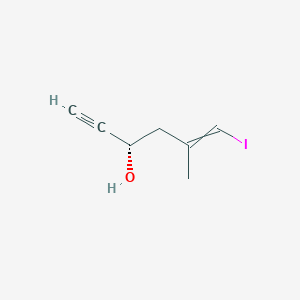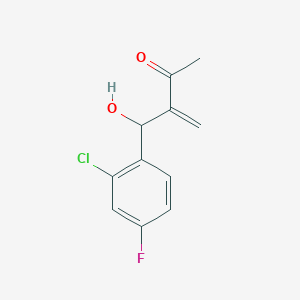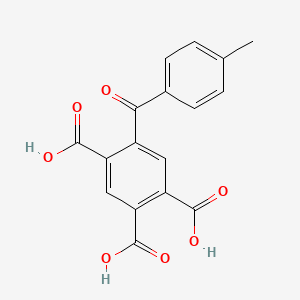
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is a compound that combines organic and inorganic chemistry, featuring both a phenyl group and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate typically involves multiple steps. One common method includes the hydrosilylation of ethyl 10-undecenoate followed by a condensation reaction with poly(methyl silsesquioxane) nanoparticles . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate involves its interaction with various molecular targets. The triethoxysilyl group can form strong bonds with silica surfaces, making it useful in surface modification applications. The phenyl group can interact with biological molecules, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 11-(triethoxysilyl)undecanoate: Similar in structure but lacks the phenyl group.
2-Oxo-2-phenylethyl acetate: Similar in structure but lacks the triethoxysilyl group.
Uniqueness
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is unique due to its combination of organic and inorganic functional groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
923294-13-7 |
|---|---|
Molekularformel |
C25H42O6Si |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
phenacyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C25H42O6Si/c1-4-29-32(30-5-2,31-6-3)21-17-12-10-8-7-9-11-16-20-25(27)28-22-24(26)23-18-14-13-15-19-23/h13-15,18-19H,4-12,16-17,20-22H2,1-3H3 |
InChI-Schlüssel |
LAKLTHQUYZEVCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)



![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)





![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)


